molecular formula C23H17BrClN3O3 B14954941 N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B14954941
M. Wt: 498.8 g/mol
InChI Key: DZKTUTKJPQKIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a tetrahydroquinoxalinone moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with 2-chlorobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with a tetrahydroquinoxalinone derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is unique due to its combination of functional groups and its tetrahydroquinoxalinone core. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H17BrClN3O3

Molecular Weight

498.8 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1-(2-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C23H17BrClN3O3/c24-14-9-11-15(12-10-14)26-21(29)13-20-22(30)27-18-7-3-4-8-19(18)28(20)23(31)16-5-1-2-6-17(16)25/h1-12,20H,13H2,(H,26,29)(H,27,30)

InChI Key

DZKTUTKJPQKIQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.